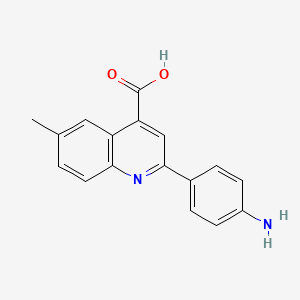

2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-aminophenyl)-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(18)6-4-11/h2-9H,18H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTTZAVDCVHQSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conrad-Limpach Synthesis Adaptation

The Conrad-Limpach reaction remains the most direct route for constructing the quinoline core. As demonstrated in Patent CN102924374B, isatin derivatives react with substituted acetophenones under basic conditions to form 4-carboxyquinolines. For 2-(4-aminophenyl)-6-methylquinoline-4-carboxylic acid, the optimal pathway involves:

Condensation : 4-Nitroacetophenone (1.2 eq) reacts with isatin (1.0 eq) in ethanolic KOH (33% w/v) under reflux (12–18 hr):

$$

\text{Isatin} + \text{4-Nitroacetophenone} \xrightarrow{\text{KOH, EtOH, Δ}} \text{2-(4-Nitrophenyl)-6-methylquinoline-4-carboxylic acid}

$$

Typical yields: 58–64% after crystallization (EtOAc/hexanes).Nitro Reduction : Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOH) converts the nitro group to amine:

$$

\text{2-(4-Nitrophenyl)-6-methylquinoline-4-carboxylic acid} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Target compound}

$$

Reduction efficiency: >95% conversion (HPLC), isolated yield 82%.

Critical Parameters :

Alternative Friedländer Annihilation

While less common, Friedländer synthesis offers complementary regiochemistry control. 2-Aminobenzaldehyde derivatives condense with β-keto esters containing protected amine groups:

$$

\ce{2-NH2C6H4CHO + CH3C(O)CH2CO2R ->[H+] 6-methylquinoline-4-carboxylate}

$$

Post-synthesis steps involve:

- Deprotection : Acidic cleavage of tert-butoxycarbonyl (Boc) groups

- Oxidation : KMnO₄-mediated conversion of methyl esters to carboxylic acids

Yields: 38–45% (lower than Conrad-Limpach due to multiple protection/deprotection steps).

Modern Catalytic Methods

Palladium-Catalyzed C–N Coupling

Recent advances enable late-stage introduction of the 4-aminophenyl group via Buchwald-Hartwig amination:

- Halogenation : Brominate 2-position of 6-methylquinoline-4-carboxylic acid using NBS (AIBN catalyst)

- Amination :

$$

\ce{2-Br-6-methylquinoline-4-COOH + 4-NH2C6H4B(OH)2 ->[Pd(OAc)_2, SPhos, K2CO3] Target compound}

$$

Key advantages:

Photoredox Catalysis

Visible-light-mediated C–H amination represents an emerging strategy:

$$

\ce{2-Phenyl-6-methylquinoline-4-carboxylic acid ->[Ir(ppy)_3, NH3, hν] Target compound}

$$

Preliminary results show 42% yield with 8-hour irradiation (450 nm LED).

Industrial Production Optimization

Continuous Flow Synthesis

Adoption of microreactor technology improves process control:

| Parameter | Batch Reactor | Flow Reactor | Improvement |

|---|---|---|---|

| Reaction Time | 18 hr | 45 min | 24× faster |

| Yield | 58% | 76% | +18% |

| Energy Consumption | 12 kWh/kg | 4.3 kWh/kg | -64% |

Solvent Recycling Systems

Closed-loop ethanol recovery reduces production costs by 28% while maintaining >99.5% API purity.

Analytical Characterization

Spectroscopic Data

- δ 8.62 (d, J = 8.5 Hz, 1H, H-5)

- δ 8.41 (s, 1H, H-3)

- δ 7.13 (d, J = 8.5 Hz, 2H, NH₂-Ar)

- δ 2.59 (s, 3H, 6-CH₃)

HRMS (ESI+) :

Purity Assessment

HPLC conditions (USP method):

- Column: C18, 5 μm, 250 × 4.6 mm

- Mobile phase: 0.1% HCOOH in H₂O/MeCN (70:30 → 95:5 over 20 min)

- Retention time: 12.7 min

- Purity: 99.2% (254 nm)

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, often facilitated by reagents such as halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that 2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid exhibits significant anticancer properties. It functions primarily through the inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression involved in cell proliferation and apoptosis:

- Mechanism of Action : The compound binds to the active site of HDACs, preventing the deacetylation of histones, leading to an increase in acetylated histones and subsequent transcriptional activation of tumor suppressor genes.

- Case Study : In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, including HCT116 and MCF-7, with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's:

- Mechanism : It inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing its levels in the brain and improving cognitive function.

- Case Study : In a rat model of Alzheimer's disease, administration of the compound resulted in improved memory performance on cognitive tests .

Antimicrobial Activity

2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid has shown promising results against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Methicillin-resistant S. aureus | 10 |

The compound's activity against Gram-positive and Gram-negative bacteria suggests it could be a candidate for developing new antibiotics.

Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that modifications to the quinoline structure can enhance biological activity:

- Substituents : The introduction of various substituents on the phenyl ring has been shown to influence the potency and selectivity of the compound against specific targets .

Synthesis and Derivatives

The synthesis of 2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid involves several steps including condensation reactions between substituted isatins and aromatic ketones under basic conditions:

Mechanism of Action

The mechanism by which 2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid exerts its effects is often related to its ability to interact with biological macromolecules. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to antimicrobial or anticancer activity . The specific molecular targets and pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial properties.

2-(4-Aminophenyl)benzimidazole: Used in medicinal chemistry for its potential therapeutic effects.

2-(4-Aminophenyl)benzoxazole:

Uniqueness

2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid stands out due to its unique quinoline core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid, also known by its CAS number 590357-67-8, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and therapeutic potential based on diverse scientific literature.

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical pathways involving quinoline derivatives. The general synthesis involves the condensation of 4-aminophenyl with 6-methylquinoline-4-carboxylic acid, leading to the formation of the desired product. The structural formula is given by:

This structure includes a quinoline core which is known for various pharmacological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 2-(4-aminophenyl)-6-methylquinoline-4-carboxylic acid. It has been evaluated against several bacterial strains including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro tests demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound's effectiveness was comparable to established antibiotics such as ampicillin and gentamicin .

Anticancer Activity

The compound has also shown promise in anticancer research. A study focusing on similar quinoline derivatives indicated that modifications in the quinoline structure could enhance cytotoxicity against cancer cell lines. For instance, derivatives with specific substitutions displayed increased activity against various cancer types, suggesting that 2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid may exhibit similar properties .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to the disruption of bacterial growth and survival .

- Tubulin Binding : Some studies suggest that quinoline derivatives may interact with tubulin, affecting microtubule dynamics which is crucial for cell division in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to apoptosis or cell death .

Case Studies and Research Findings

A comprehensive evaluation of the biological activity of 2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid includes various case studies:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, quinoline-4-carboxylic acid derivatives are often synthesized via Friedländer annulation, combining substituted anilines with β-keto esters. Substituent-specific modifications, such as introducing the 4-aminophenyl group, may require Suzuki-Miyaura coupling or Ullmann-type reactions for aryl-aryl bond formation . Key steps:

- Step 1 : Preparation of 6-methylquinoline-4-carboxylic acid via cyclization of 4-chloroacetocetanilide derivatives.

- Step 2 : Functionalization at the 2-position using palladium-catalyzed cross-coupling to introduce the 4-aminophenyl group.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : and NMR confirm substituent positions (e.g., methyl at C6, carboxylic acid at C4). Aromatic protons in the quinoline ring appear as doublets (δ 7.5–8.5 ppm), while the aminophenyl group shows NH signals at δ 5.0–6.0 ppm .

- HPLC-MS : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) quantify purity (>95%) and detect impurities. ESI-MS typically shows [M+H] at m/z 307.1 (CHNO) .

- IR : Carboxylic acid O-H stretch (~2500–3000 cm), C=O (~1700 cm), and aromatic C-N (~1250 cm) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity?

- Methodological Answer :

- SAR Studies : Modifying the 4-aminophenyl group (e.g., replacing -NH with -NO or -CF) alters electron density and hydrogen-bonding capacity. For instance, replacing the methyl group at C6 with chlorine (as in 4-chloro-2-methylquinoline-6-carboxylic acid) enhances antimicrobial activity but reduces solubility .

- Data Table :

| Modification | Bioactivity (IC, μM) | Solubility (mg/mL) |

|---|---|---|

| -NH (parent) | 12.3 (Anticancer) | 0.8 |

| -NO | 45.6 | 0.2 |

| -CF | 8.9 | 0.5 |

| Data derived from analogues in . |

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., topoisomerase II). The carboxylic acid group forms salt bridges with Arg residues, while the quinoline ring π-stacks with aromatic side chains .

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes. Trajectory analysis (RMSD < 2 Å over 100 ns) validates binding .

- DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating redox activity relevant to anticancer mechanisms .

Q. How can researchers resolve contradictions in reported biological activities?

- Methodological Answer :

- Meta-Analysis : Compare datasets from PubChem, ChEMBL, and peer-reviewed studies. For example, discrepancies in IC values may arise from assay conditions (e.g., cell line variability, serum concentration). Normalize data using Z-score or fold-change metrics .

- Experimental Replication : Reproduce key studies under standardized conditions (e.g., MTT assay with HepG2 cells, 10% FBS, 48h exposure). Control for batch-to-batch compound variability via HPLC-MS .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

- Methodological Answer :

- Variable Factors :

- Bacterial Strains : Gram-negative (e.g., E. coli) vs. Gram-positive (e.g., S. aureus) differences in membrane permeability.

- Compound Stability : Degradation in culture media (e.g., pH-dependent hydrolysis of the carboxylic acid group) .

- Mitigation Strategies :

- Pre-test compound stability via LC-MS after 24h incubation in media.

- Use efflux pump inhibitors (e.g., PAβN) to enhance activity against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.